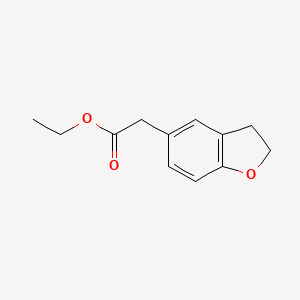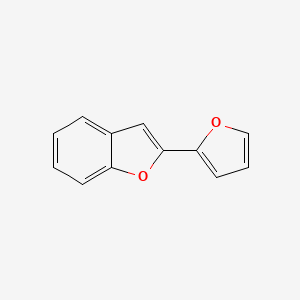
1,1,3,4,4,4-Hexafluorobut-2-ene
Descripción general
Descripción
1,1,3,4,4,4-Hexafluorobut-2-ene is a hydrofluoroolefin, a class of compounds known for their applications in various industrial and scientific fields. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is part of the fourth generation of fluorocarbon refrigerants and is considered environmentally friendly due to its low global warming potential (GWP) and zero ozone depletion potential (ODP) .
Métodos De Preparación
The synthesis of 1,1,3,4,4,4-Hexafluorobut-2-ene can be achieved through several methods:
Hydrofluoroolefin Halogenation/Dehydrohalogenation: This method involves the halogenation of commercially available hydrofluoroolefins followed by dehydrohalogenation to produce the desired compound.
Cis-Selective Semi-Hydrogenation: Another method involves the cis-selective semi-hydrogenation of perfluoro-2-butyne using palladium-based catalysts.
Análisis De Reacciones Químicas
1,1,3,4,4,4-Hexafluorobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various fluorinated products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to produce partially or fully hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where fluorine atoms are replaced by other halogens.
Cycloaddition: It can participate in cycloaddition reactions to form polyhalogenated heterocyclic compounds.
Common reagents used in these reactions include potassium hydroxide, palladium catalysts, and various halogenating agents. Major products formed from these reactions include 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes and 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes .
Aplicaciones Científicas De Investigación
1,1,3,4,4,4-Hexafluorobut-2-ene has a wide range of applications in scientific research:
Biology: The compound’s stability and low toxicity make it suitable for use in biological studies, particularly in the development of new materials and compounds.
Industry: It is used as a refrigerant, foam expansion agent, and in medium-voltage electrical equipment as an alternative to sulfur hexafluoride (SF6) due to its low GWP and ODP
Mecanismo De Acción
The mechanism of action of 1,1,3,4,4,4-Hexafluorobut-2-ene involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and stability, allowing it to participate in a range of chemical reactions. In industrial applications, it acts as a heat transfer fluid, converting low-temperature heat into useful work, which can then be converted into electricity .
Comparación Con Compuestos Similares
1,1,3,4,4,4-Hexafluorobut-2-ene can be compared with other similar compounds such as:
1,1,1,4,4,4-Hexafluorobut-2-ene: This isomer has similar properties but differs in its molecular structure and reactivity.
Heptafluorobut-2-ene: Another fluorinated compound with similar applications but different chemical properties.
Tetrakis(trifluoromethyl)benzene: A
Propiedades
IUPAC Name |
(Z)-1,1,1,2,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-2(1-3(6)7)4(8,9)10/h1,3H/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVIWHSKXRWJJN-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)\C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-[(4-Hydroxyphenyl)amino]propanoate](/img/structure/B3043011.png)



![1,1,1,2,3,4,4,4-Octafluoro-2,3-di[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane](/img/structure/B3043017.png)



![[(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B3043022.png)

